

Topazolin: A Technical Overview of its Chemical Structure and Properties

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Compound of Interest

Compound Name: Topazolin

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Abstract

Topazolin is a naturally occurring flavonoid compound, specifically a 3-methoxyflavone, that has been isolated from the roots of *Lupinus luteus* (yellow lupin). Its chemical structure, characterized by a prenyl group substituent, contributes to its observed biological activities, including antibacterial and antioxidant properties. This technical guide provides a comprehensive overview of the known chemical structure, physicochemical properties, and biological activities of **Topazolin**, based on currently available scientific literature. While detailed mechanistic studies and extensive experimental data are limited, this document consolidates the existing information to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Identification

Topazolin is chemically defined as 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-(3-methylbut-2-enyl)chromen-4-one.[1] It belongs to the flavonoid class of natural products.[2]

- IUPAC Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-(3-methylbut-2-enyl)chromen-4-one[1]
- CAS Number: 109605-79-0[1]

- Molecular Formula: $C_{21}H_{20}O_6$ [\[1\]](#)[\[2\]](#)
- Synonyms: 3-Methoxy-6-(3-methyl-2-butenyl)-4',5,7-trihydroxyflavone[\[2\]](#)

The structural framework of **Topazolin** is based on a flavone backbone, which consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration. Key functional groups include hydroxyl moieties at positions 5 and 7 of the A-ring and position 4' of the B-ring, a methoxy group at position 3, and a prenyl (3-methylbut-2-enyl) group attached to the A-ring at position 6.

Physicochemical Properties

Comprehensive experimental data on the physicochemical properties of **Topazolin** are not widely available in the current literature. The following table summarizes computed data obtained from publicly available chemical databases, which can serve as a preliminary guide for experimental design.

Property	Value	Source
Molecular Weight	368.38 g/mol	PubChem [1]
XLogP3	4.8	PubChem [1]
Hydrogen Bond Donor Count	3	PubChem [2]
Hydrogen Bond Acceptor Count	6	PubChem [2]
Rotatable Bond Count	4	PubChem [2]
Topological Polar Surface Area	96.2 Å ²	PubChem [1] [2]
Physical Description	Powder	ChemFaces [3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemFaces [3]

Note: The values for XLogP3, hydrogen bond counts, rotatable bond count, and topological polar surface area are computationally generated and should be confirmed through experimental validation.

Biological Activity and Potential Applications

Preliminary in vitro studies have indicated that **Topazolin** possesses antibacterial and antioxidant activities.

Antibacterial Activity

Topazolin has demonstrated activity against the Gram-negative bacterium *Salmonella typhimurium*.

Biological Activity	Test Organism	Result	Source
Antibacterial	<i>Salmonella typhimurium</i> ATCC 13311	MIC: 2-8 µg/mL	TargetMol

The precise mechanism of its antibacterial action has not yet been elucidated. Further research is required to determine its molecular targets and spectrum of activity against other bacterial species.

Antioxidant Activity

Topazolin has shown free radical scavenging capabilities in in vitro assays.

Biological Activity	Assay	Result	Source
Free Radical Scavenging	DPPH Assay	IC ₅₀ : 0.18-0.56 mg/mL	ChemFaces

The antioxidant activity of flavonoids is often attributed to their ability to donate hydrogen atoms from their hydroxyl groups to free radicals, thereby neutralizing them. The specific contribution of the structural features of **Topazolin** to its antioxidant potential warrants further investigation.

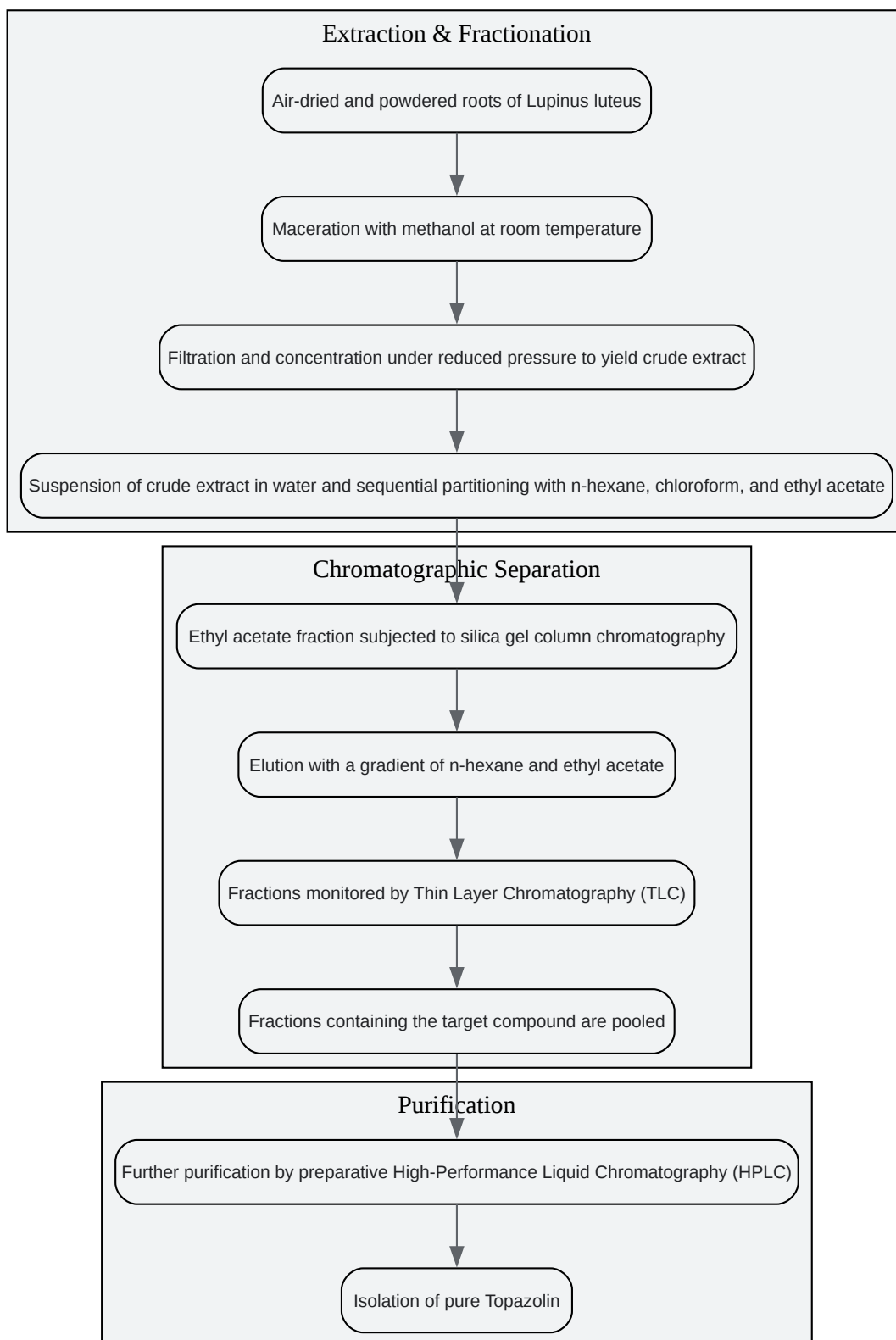
Experimental Protocols

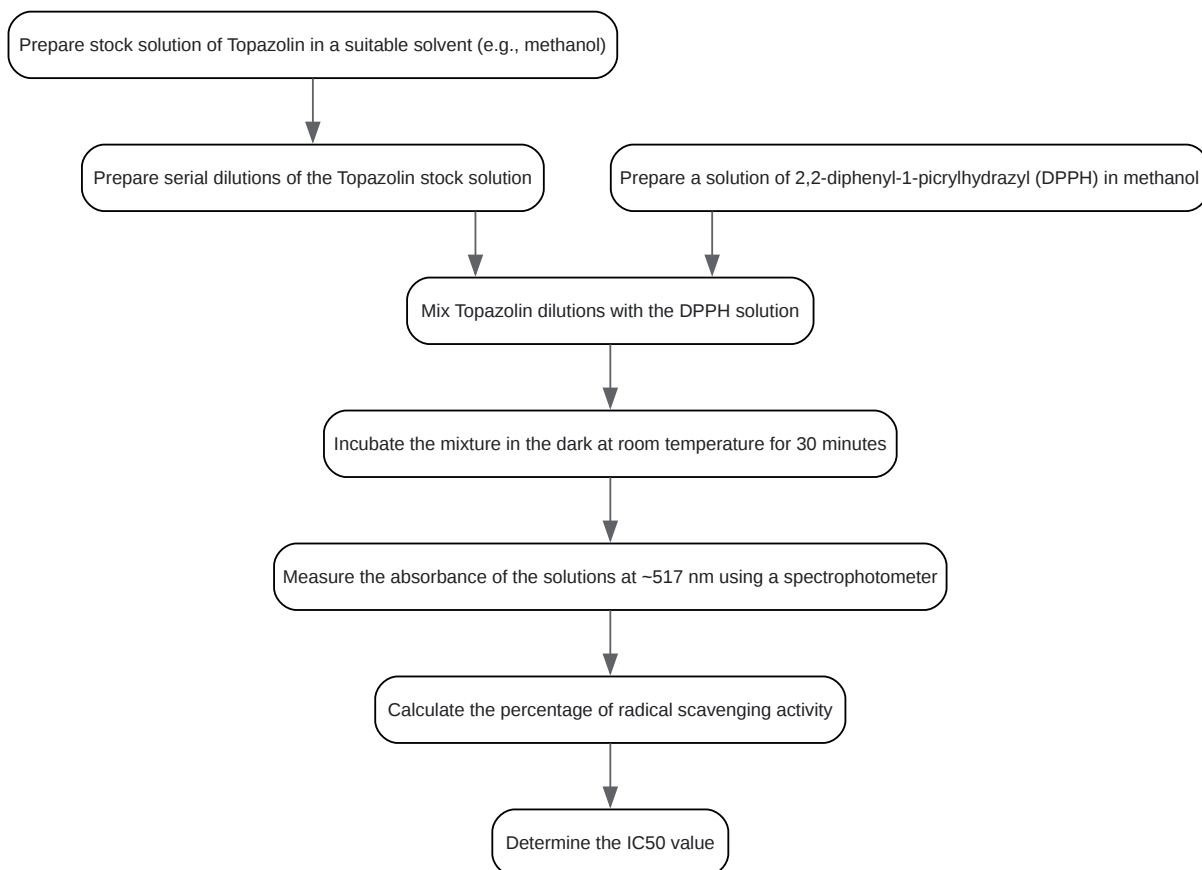
Detailed, standardized experimental protocols for the isolation, synthesis, and biological evaluation of **Topazolin** are not extensively documented in readily accessible literature. The

following sections provide a generalized framework based on common methodologies for flavonoid research.

General Isolation and Purification Protocol (Hypothetical)

This protocol is a generalized representation of how a flavonoid like **Topazolin** might be isolated from its natural source, *Lupinus luteus*.





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- To cite this document: BenchChem. [Topazolin: A Technical Overview of its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b009063#chemical-structure-and-properties-of-topazolin]

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